molecular formula C12H8Cl2O B1330040 4-(2,4-Dichlorophenyl)phenol CAS No. 53890-76-9

4-(2,4-Dichlorophenyl)phenol

Cat. No.: B1330040
CAS No.: 53890-76-9
M. Wt: 239.09 g/mol
InChI Key: HKUPUWFUWPODDR-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)phenol (CAS 40843-73-0) is a solid organic compound with the molecular formula C12H8Cl2O2 and a molecular weight of 255.10 g/mol . It is a chlorinated derivative of phenol and is supplied as a high-purity material for research and development purposes. As a specialty chemical, its structure suggests potential utility in organic synthesis, serving as a key intermediate for developing more complex molecules, such as those used in agrochemicals or pharmaceuticals. For instance, related chlorophenol compounds are critical precursors in synthesizing herbicides and other industrial products . Researchers value this compound for exploring the properties and transformation of halogenated aromatic systems. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUPUWFUWPODDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968671
Record name 2',4'-Dichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53890-76-9
Record name 4-(2,4-Dichlorophenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4'-Dichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modification of 4 2,4 Dichlorophenyl Phenol

Advanced Synthetic Methodologies for 4-(2,4-Dichlorophenyl)phenol

The construction of the this compound backbone is a challenge of regioselectivity and efficiency. Modern catalysis provides powerful tools to achieve this, primarily through cross-coupling reactions that forge the critical aryl-aryl bond.

Stereoselective synthesis is a cornerstone of modern chemistry, enabling the creation of molecules with a specific three-dimensional arrangement. While the target molecule, this compound, is itself achiral and does not require stereoselective synthesis, the principles are highly relevant for the synthesis of related, more complex biaryl compounds. In cases where bulky substituents are placed at the ortho positions of the biaryl linkage, rotation around the C-C single bond can be restricted, leading to a form of stereoisomerism known as atropisomerism. The synthesis of such chiral biaryls often employs specialized chiral catalysts or auxiliaries to produce a single enantiomer. These enantiopure biaryl compounds are of significant interest as chiral ligands in asymmetric catalysis and as active pharmaceutical ingredients.

The most prominent and versatile method for constructing the biaryl framework of compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. harvard.edugre.ac.uk This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. youtube.com For the synthesis of this compound, two primary routes are feasible:

Coupling of (2,4-dichlorophenyl)boronic acid with a 4-halophenol (e.g., 4-iodophenol).

Coupling of a 2,4-dichlorohalobenzene with (4-hydroxyphenyl)boronic acid or a protected variant.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. harvard.edu The base is essential for the transmetalation step of the catalytic cycle. youtube.com The choice of solvent, base, and ligand can be optimized to achieve high yields. harvard.edu

A combined Directed ortho Metalation (DoM)/Suzuki-Miyaura cross-coupling strategy has also proven effective for the regiospecific synthesis of various chlorodihydroxybiphenyls, demonstrating the power of combining these techniques to build complex biaryl systems from simple starting materials. researchgate.netresearchgate.net Other catalytic methods, such as the Negishi coupling, which utilizes organozinc reagents, can also be employed for the direct synthesis of unprotected phenols. nih.gov

The precursors for these couplings are themselves synthesized via catalytic routes. For instance, 2,4-dichlorophenol (B122985) can be prepared through the selective oxychlorination of phenol (B47542) using catalysts like manganous(II) sulfate (B86663) or through direct chlorination with catalysts such as phosphorus pentachloride or a combination of Lewis acids. researchgate.netgoogle.comresearchgate.net

Table 1: Typical Components of a Suzuki-Miyaura Coupling Reaction

ComponentExample(s)Function
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation.
Aryl Halide4-Iodophenol, 1-Bromo-2,4-dichlorobenzeneOne of the two aryl coupling partners.
Organoboron Reagent(2,4-Dichlorophenyl)boronic acid, (4-Methoxyphenyl)boronic acid pinacol (B44631) esterThe second aryl coupling partner.
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation.
SolventToluene, Dioxane, DMF, often with water (biphasic)Solubilizes reactants and facilitates the reaction.

Beyond the synthesis of the parent compound, creating aryl ether derivatives of this compound is a common objective. The classical method for this transformation is the Ullmann condensation, which typically requires harsh conditions, including high temperatures and stoichiometric amounts of copper. mit.edu

More recently, milder and more versatile copper-catalyzed O-arylation methods have been developed. For example, using picolinic acid as a ligand for copper allows for the coupling of phenols with aryl iodides and bromides under significantly milder conditions, tolerating a wide variety of functional groups and enabling the synthesis of sterically hindered diaryl ethers. mit.edu Another modern approach involves nucleophilic aromatic substitution (SNAr) reactions. This pathway is effective when the aryl group to be attached is highly electron-deficient, such as a perfluorinated aromatic ring. For instance, phenols can readily react with reagents like pentafluoropyridine (B1199360) in an SNAr process to form the corresponding aryl ether. rsc.org

Derivatization Strategies for this compound

Chemical derivatization is the process of modifying a compound to give it new properties that are better suited for a specific purpose, such as analytical detection or further chemical synthesis. researchgate.netmdpi.com The phenolic hydroxyl group of this compound is the primary site for such modifications.

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of an analyte. nih.gov If a target molecule does not have a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection), it can be reacted with a derivatizing agent that introduces such a group. libretexts.org This chemical "tagging" can dramatically improve the sensitivity and selectivity of the analysis. researchgate.net

For this compound, the acidic proton of the hydroxyl group can be reacted with various reagents to form a derivative with superior detection characteristics. This is typically done prior to chromatographic separation in a process known as pre-column derivatization.

Table 2: Common Derivatizing Reagents for Phenols in HPLC

Derivatizing AgentFunctional Group TargetedPurpose / Detection Method
Dansyl Chloride (DNS-Cl)Phenolic -OHIntroduces a highly fluorescent dansyl group for fluorescence detection. researchgate.net
Benzoyl ChloridePhenolic -OHAdds a benzoyl group, a strong chromophore for UV detection. researchgate.net
1-Fluoro-2,4-dinitrobenzene (FDNB)Phenolic -OHIntroduces a dinitrophenyl group for enhanced UV detection. libretexts.org
9-Fluorenylmethyl chloroformate (Fmoc-Cl)Phenolic -OHAttaches a highly fluorescent Fmoc group for sensitive fluorescence detection. researchgate.net

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring at another site on the molecule. This process involves the use of a protecting group. wikipedia.org The protecting group must be easy to install, stable to the desired reaction conditions, and easy to remove cleanly afterwards (deprotection). cem.com

The hydroxyl group of this compound is nucleophilic and weakly acidic, making it reactive towards many reagents. oup.com Therefore, protecting this group is a common strategy if modifications are desired on one of the aromatic rings (e.g., further halogenation or a cross-coupling reaction at another position).

A novel and highly robust protecting group for phenols is the tetrafluoropyridyl (TFP) group. TFP ethers are stable under a wide range of conditions, including those used for Suzuki-Miyaura cross-coupling, and can be readily cleaved under mild conditions when desired. rsc.org

Table 3: Selected Protecting Groups for the Phenolic Hydroxyl Group

Protecting Group ClassExample GroupTypical Cleavage Conditions
EtherMethyl (Me) or Benzyl (Bn) EtherHarsh acid (e.g., BBr₃) for methyl; Hydrogenolysis for benzyl. wikipedia.org
EsterAcetate (Ac) or Pivaloate (Piv)Base-mediated hydrolysis (e.g., NaOH, K₂CO₃/MeOH). wikipedia.org
Silyl EtherTrimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS)Fluoride sources (e.g., TBAF) or mild acid. wikipedia.org
Aryl EtherTetrafluoropyridyl (TFP)Mild nucleophilic conditions (e.g., KF, 18-crown-6, methyl thioglycolate). rsc.org

Table of Compounds

Derivatization for Modulating Biological Interaction Profiles

Although direct studies on the derivatization of this compound are limited, research on analogous compounds containing either the dichlorophenyl or the biphenylphenol moiety offers valuable structure-activity relationship (SAR) insights. These studies demonstrate that modifications to this class of compounds can lead to potent biological activities, including antimicrobial and anticancer effects.

For instance, research on 2-phenol-4,6-dichlorophenyl-pyridines, which contain both a phenol and a dichlorophenyl group within a different structural framework, has shown that these molecules can act as potent topoisomerase inhibitors. In these studies, the position of the hydroxyl group on the phenolic ring and the presence of the chlorine atoms were found to be critical for activity. This suggests that the spatial arrangement and electronic nature of the substituents are key determinants of biological function.

Furthermore, studies on various biphenyl (B1667301) derivatives have revealed that the introduction of different functional groups can confer significant antibacterial activity, even against antibiotic-resistant strains. While not direct derivatives of this compound, these findings underscore the potential of the biphenyl scaffold as a platform for the development of new therapeutic agents. The derivatization of the phenolic hydroxyl group, in particular, can alter the compound's ability to form hydrogen bonds and interact with the active sites of bacterial enzymes.

The table below summarizes findings from studies on compounds structurally related to this compound, illustrating the impact of chemical modifications on biological activity.

Compound ClassModificationBiological Activity
2-Phenol-4,6-dichlorophenyl-pyridinesVaried position of the phenolic hydroxyl groupTopoisomerase inhibition
Biphenyl derivativesIntroduction of various functional groupsAntibacterial activity against resistant bacteria

These examples from related compound classes strongly suggest that the derivatization of this compound is a promising avenue for the discovery of new biologically active molecules. The creation of ether and ester derivatives, for example, could modulate the compound's pharmacokinetic properties and lead to enhanced target-specific interactions. Future research focused specifically on the derivatization of this compound is needed to fully explore its therapeutic potential.

Advanced Analytical Methodologies for Characterization of 4 2,4 Dichlorophenyl Phenol

Spectroscopic Techniques in the Elucidation of Phenolic Compounds

Spectroscopic methods are indispensable for the structural elucidation of phenolic compounds, offering insights into their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. For substituted diphenyl ethers, such as those related to 4-(2,4-Dichlorophenyl)phenol, ¹H NMR spectra are crucial for assigning the chemical shifts of protons. ndl.go.jp In phenol (B47542), the six hydrogen atoms are situated in four distinct chemical environments, leading to four primary peaks in a high-resolution NMR spectrum. docbrown.info The integration of the signal proton ratio, which for phenol is 2:2:1:1, corresponds to its structural formula. docbrown.info Specifically, the hydroxyl proton (-OH) in phenol typically appears as a singlet around 5.35 ppm. docbrown.info For more complex structures like 4-Phenylphenol, ¹H NMR spectra show distinct shifts for the aromatic protons, aiding in their specific assignment. chemicalbook.com In the case of dichlorophenol derivatives, ¹H and ¹³C NMR can identify aromatic proton environments and the deshielding effects caused by chlorine atoms, with chemical shifts for aromatic protons typically appearing in the δ 6.8–7.5 ppm range.

Computational methods, specifically Density Functional Theory (DFT) calculations, are increasingly used to predict ¹³C NMR spectra, providing a valuable tool for the structural elucidation of complex molecules in solution. acs.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is a key technique for determining the molecular weight and fragmentation patterns of compounds. In the analysis of 2,4-dichlorophenol (B122985), the mass spectrum in positive-ion mode shows a molecular ion peak at an m/z of 162. researchgate.net The fragmentation of 2,4-dichlorophenol leads to characteristic peaks at lower m/z values, such as 64 and 98. researchgate.net For the parent compound, phenol, the molecular ion peak [M]⁺ appears at an m/z of 94, which is also the base peak. docbrown.info A smaller M+1 peak at m/z 95 corresponds to the presence of a ¹³C atom. docbrown.info

High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular weight and isotopic patterns resulting from chlorine atoms. For instance, the molecular weight of 3,4-Dichlorophenol is confirmed at 163 g/mol . The NIST WebBook provides comprehensive mass spectral data for 2,4-dichloro-phenol, showing its molecular formula as C₆H₄Cl₂O and a molecular weight of 163.001. nist.govnist.gov

Mass Spectrometry Data for Related Phenolic Compounds
CompoundMolecular Ion Peak (m/z)Key Fragment Ions (m/z)
2,4-Dichlorophenol16298, 64
Phenol94 (Base Peak)66, 65, 39
3,4-Dichlorophenol163-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The IR spectrum of an organic molecule reveals characteristic absorptions for various bonds. For phenolic compounds, the hydroxyl (-OH) group stretch is a key indicator, typically appearing in the range of 3200–3600 cm⁻¹. The presence of C-Cl vibrations can also be detected at approximately 550–750 cm⁻¹. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and provides a unique pattern for each molecule. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. upi.edu The absorption of UV or visible light excites electrons to higher energy orbitals. msu.edu Molecules with π bonds, such as aromatic compounds, undergo π → π* transitions, and the atoms involved are known as chromophores. uzh.ch The color of a compound is a result of the absorption of light in the visible region of the electromagnetic spectrum (400-800 nm). msu.eduuzh.ch For instance, a study on a fluorescein-based derivative of 2-(5-((2,4-dichlorophenyl)diazenyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid utilized UV-Vis spectroscopy to investigate its electronic transitions. researchgate.net

Chromatographic Separation Techniques for this compound

Chromatographic techniques are essential for separating components from complex mixtures, allowing for their individual analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds, including phenols. matec-conferences.org This technique offers high sensitivity, enabling the detection of phenols at trace levels, often in the parts-per-trillion range. matec-conferences.org In the analysis of phenolic compounds in air, TD-GC-MS automates sample preparation and enhances reproducibility. matec-conferences.org For the analysis of 2,4-dichloroanisole (B165449) (a derivative of 2,4-dichlorophenol) in water, GC-MS is employed, monitoring specific ions for quantification. epa.gov The analysis of 2,4-dichlorophenol itself by GC-MS reveals a molecular ion peak and several major fragmentation peaks. researchgate.net The US EPA Method 8041A provides guidelines for the analysis of phenols by gas chromatography, including procedures for both underivatized and derivatized phenols. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) for Complex Mixture Separation

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are versatile techniques for separating, identifying, and quantifying components in complex mixtures. openaccessjournals.combiomedpharmajournal.org These methods are widely used in pharmaceutical, environmental, and food science applications. openaccessjournals.comnih.gov

LC-MS/MS, particularly with a triple quadrupole system, is effective for the determination of chlorophenols in environmental samples. unl.pt This method can be more advantageous than GC-MS as it often does not require derivatization, simplifying the analysis process. shimadzu.com For instance, an analytical method for 2,4-D and its metabolite 2,4-dichlorophenol in water utilizes LC/MS/MS for quantification at levels as low as 0.10 µg/L. epa.gov However, it is crucial to use structurally identical authentic metabolites as reference standards when quantifying (poly)phenol metabolites by LC-MS to ensure accuracy, as using parent compounds can lead to significant under- or overestimations. nih.gov

HPLC, often coupled with a UV detector, is another common method for the analysis of phenolic compounds. scirp.org A study developed an HPLC-UV method for the simultaneous determination of phenol and various chlorophenols, including 2,4-dichlorophenol, in tap water after derivatization. scirp.orgscirp.org The nine derivatized compounds were successfully separated in under 15 minutes. scirp.orgscirp.org

Chromatographic Methods for Dichlorophenol Analysis
TechniqueMatrixCompound(s) AnalyzedKey Findings
GC-MSWater2,4-dichloroanisoleMonitored three ions for quantification. epa.gov
LC/MS/MSWater2,4-D, 2,4-DCP, 4-CPLOQ of 0.10 µg/L; monitored two ion transitions. epa.gov
HPLC-UVTap WaterPhenol, 2,4-DCP, other CPsSuccessful separation of 9 derivatized compounds in <15 min. scirp.orgscirp.org
SPME-LC/APCI-MS/MSSoils, WoodChlorophenolsGood reproducibility (RSD 4-11%) and ng/g detection limits. unl.pt

Hyphenated Analytical Techniques in Comprehensive Organic Analysis

The characterization of complex organic molecules such as this compound relies heavily on hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy. nih.govchemijournal.com These integrated methods provide superior resolution, sensitivity, and specificity, making them indispensable for the analysis of substituted phenols in various matrices. chemijournal.comajrconline.org The most prominent and effective techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. chemijournal.com For phenols, which can exhibit poor chromatographic behavior due to their polar hydroxyl group, a derivatization step is often employed prior to analysis. epa.gov This process converts the phenol into a more volatile and thermally stable derivative, such as a methylated ether (anisole) or a pentafluorobenzyl (PFB) ether. epa.govrsc.org Derivatization with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) significantly improves peak shape and detectability. epa.gov

Once separated on the GC column, the analyte enters the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns. nih.gov GC-MS was the first hyphenated technique to become widely used for research and can confirm the identity of organic compounds with high resolution. nih.govchemijournal.com For instance, in the analysis of 2,4-Dichlorophenol, a related compound, GC-MS analysis clearly identifies the parent molecular ion peak and characteristic fragmentation peaks, allowing for unambiguous identification. researchgate.net The use of Negative-Ion Chemical Ionization (NICI) mode in GC-MS can significantly enhance sensitivity for electrophilic derivatives like PFB ethers, achieving detection limits in the femtogram (fg) range. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, have become the preferred methods for analyzing a wide range of phenolic compounds, including those that are less volatile or thermally labile. mdpi.com A key advantage of LC-MS is that it often does not require derivatization, simplifying the sample preparation process. shimadzu.com The technique combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis of a mass spectrometer. ajrconline.org

Modern Ultra-High-Performance Liquid Chromatography (U-HPLC) systems, when coupled with MS, allow for very fast and efficient separations. lcms.cz For the analysis of chlorophenols, specialized columns like pentafluorophenyl (PFP) phases can offer unique selectivity and improved separation of isomers. lcms.czshimadzu.com LC-MS/MS, particularly on triple quadrupole instruments, operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity. sepscience.com This mode monitors a specific precursor-to-product ion transition, minimizing matrix interference and allowing for accurate quantification at trace levels (µg/L or ng/L). shimadzu.comsepscience.com An analytical method for 2,4-Dichlorophenol using LC-MS/MS demonstrated a limit of quantification (LOQ) of 0.10 µg/L in water matrices. epa.gov

The following table summarizes typical parameters used in the MS analysis of a related dichlorophenol compound.

Interactive Table 1: GC-MS and LC-MS/MS Parameters for Dichlorophenol Analysis

ParameterGC-MS Analysis of 2,4-Dichlorophenol researchgate.netepa.govLC-MS/MS Analysis of 2,4-Dichlorophenol epa.gov
Technique Gas Chromatography-Mass SpectrometryLiquid Chromatography-Tandem Mass Spectrometry
Ionization Mode Electron Impact (EI)Negative-ion Electrospray (ESI-)
Parent/Precursor Ion (m/z) 162 (as parent compound)161
Key Fragment/Product Ions (m/z) 126, 98, 63125, 89
Retention Time (approx.) ~8.00 min (as DCA derivative)~3.2 min
Common Application Identification and quantification of volatile derivativesDirect, high-sensitivity quantification in aqueous samples

Elemental and Trace Analysis Methods for Substituted Phenols

The analysis of substituted phenols like this compound often involves not only identifying the molecular structure but also quantifying its presence at trace levels in environmental samples and determining its elemental composition.

Trace Analysis

Due to their potential environmental impact, substituted phenols are often monitored as priority pollutants. shimadzu.com Analytical methods must therefore be capable of detecting and quantifying these compounds at extremely low concentrations. Trace analysis typically involves a combination of an effective sample preparation and concentration step, followed by a highly sensitive instrumental technique. researchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration of phenols from aqueous samples like river or drinking water. shimadzu.comresearchgate.net It allows for the extraction of analytes from a large volume of water onto a solid sorbent, which is then eluted with a small volume of an organic solvent, effectively concentrating the sample. researchgate.net For GC-based methods, this is often followed by derivatization to enhance sensitivity. rsc.orgresearchgate.net

The instrumental methods of choice for trace analysis are GC-MS and LC-MS/MS, as described previously. shimadzu.comshimadzu.com The use of advanced techniques such as LC-MS/MS with an Atmospheric Pressure Chemical Ionization (APCI) interface or GC-MS with NICI allows for the detection of phenols at levels below the 0.1 µg/L threshold set by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for individual phenolic compounds in drinking water. shimadzu.comsepscience.com Studies have demonstrated the successful application of these methods to spiked water samples, achieving high recovery rates and low limits of detection. rsc.orgresearchgate.net

Elemental Analysis

While techniques like GC-MS and LC-MS confirm the molecular structure, elemental analysis provides the quantitative composition of elements (e.g., carbon, hydrogen, chlorine, oxygen) within the pure compound. researchgate.netnih.gov This is a fundamental characterization step for any newly synthesized compound. Modern elemental analyzers perform combustion analysis, where the compound is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured to determine the percentage of C, H, N, and other elements. For halogenated compounds like this compound, specific methods are used to determine the chlorine content.

In a broader context, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for the trace elemental analysis of a sample matrix containing phenolic compounds, such as determining the metal content in wine, rather than for the elemental analysis of the organic molecule itself. mdpi.commdpi.com For the characterization of the this compound molecule, classical elemental analysis remains the standard. researchgate.netnih.gov

The following table presents research findings on the trace-level analysis of dichlorophenols in water samples.

Interactive Table 2: Performance of Trace Analysis Methods for Dichlorophenols

MethodMatrixPre-concentrationLimit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSDrinking, Ground, Surface WaterDirect Injection0.10 µg/L93-107 epa.gov
GC-MS (NICI)River WaterSolid-Phase ExtractionNot specified, IDL 2.6-290 fg*81.2-106.3 rsc.org
GC-MSSeawater, Tap WaterPurge-and-Trap0.9-3.8 ng/mL**87.5-102.0 researchgate.net
GCWater Distribution SystemLiquid-Liquid ExtractionNot specified, LOD < 9.4% RSD***89.4-102.5 iwaponline.com

*Instrumental Detection Limit (IDL) in femtograms (fg). **Detection limits reported in ng/mL, which is equivalent to µg/L. ***Precision reported as Relative Standard Deviation (RSD), not a direct LOD.

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Biological Interactions and Mechanistic Studies of 4 2,4 Dichlorophenyl Phenol

Cellular and Subcellular Effects

Modulation of Gene Expression and Proteomic Profiles

The interaction of xenobiotic compounds with biological systems can lead to significant alterations in gene expression and the proteomic landscape of the cell. While direct studies on 4-(2,4-Dichlorophenyl)phenol are limited, research on structurally similar compounds, such as 2,4-Dichlorophenol (B122985) (2,4-DCP) and 2,4-Dichlorophenoxyacetic acid (2,4-D), provides insights into the potential molecular responses.

Studies on the related compound 2,4-DCP have demonstrated its capacity to modulate gene expression, particularly those involved in developmental pathways. For instance, in zebrafish larvae, exposure to 2,4-DCP has been shown to increase the number of primordial germ cells (PGCs) by upregulating the expression of PGC marker genes like vasa and dnd (dead end). nih.gov This effect is mediated through the estrogen receptor 2a (ESR2a), indicating that 2,4-DCP can exert estrogenic effects and interfere with endocrine signaling pathways. nih.gov Molecular docking studies have further supported the stable interaction between 2,4-DCP and the ESR2a protein, and dual-luciferase reporter assays confirmed that this interaction leads to the activation of the vasa and dnd gene promoters via an estrogen response element (ERE). nih.gov

Furthermore, transcriptome analysis of cotton lines exposed to the herbicide 2,4-D revealed significant changes in gene expression related to several key pathways. nih.gov Genes involved in the auxin response, such as those encoding F-box domain proteins and ubiquitin E3 ligases, were highly upregulated in susceptible lines. nih.gov In contrast, tolerant lines showed increased expression of genes related to detoxification, including cytochrome P450 and glutathione (B108866) S-transferase, suggesting these pathways are crucial for mitigating the compound's effects. nih.gov

Proteomic analyses provide a complementary view by revealing changes at the protein level. While specific proteomic profiles for this compound are not extensively documented, studies on cellular responses to other stressors can inform potential areas of impact. For example, proteomic analysis of cells under oxidative stress has shown differential expression of proteins involved in sterol transport and metabolism. mdpi.com Similarly, proteomic studies on plants under heavy metal stress have identified changes in proteins related to photosynthesis, energy metabolism, and defense responses. nih.govfrontiersin.org These types of analyses, often employing techniques like 2D-gel electrophoresis followed by mass spectrometry, are powerful tools to uncover the molecular targets and systemic effects of compounds like this compound. nih.govfrontiersin.orgfrontiersin.org

Table 1: Gene Expression Modulation by 2,4-Dichlorophenol (2,4-DCP) in Zebrafish

Gene Function Observed Effect Mediating Receptor Reference
vasa Primordial Germ Cell (PGC) marker, RNA helicase Upregulation ESR2a nih.gov
dnd Primordial Germ Cell (PGC) marker, RNA-binding protein Upregulation ESR2a nih.gov
esr2a Estrogen Receptor 2a Upregulation - nih.gov

Methodologies for Investigating Biological Interactions

A variety of sophisticated methodologies are employed to elucidate the interactions between chemical compounds and biological systems. These techniques range from identifying molecular binding partners to screening for novel activities and visualizing the compound's localization within a cell.

Biochemical Affinity Purification Techniques

Affinity purification is a powerful method used to isolate and identify proteins that specifically bind to a molecule of interest, such as this compound. thermofisher.com This technique relies on immobilizing the compound (the "bait") onto a solid support, such as chromatography beads, to capture its binding partners ("prey") from a complex mixture like a cell lysate. thermofisher.comcreative-proteomics.com

The general workflow for affinity purification involves:

Immobilization: The compound of interest is chemically coupled to a solid matrix.

Incubation: The immobilized bait is incubated with a cell lysate, allowing proteins with an affinity for the compound to bind.

Washing: Non-specifically bound proteins are washed away, leaving the specific interactors attached to the matrix. researchgate.net

Elution: The specifically bound proteins are released from the bait, often by changing the pH or ionic strength of the buffer. thermofisher.com

Identification: The eluted proteins are then identified, typically using mass spectrometry. creative-proteomics.comnih.govnih.gov

A relevant example is the purification of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia. In this study, the enzyme was purified in a single step using an affinity column where a derivative of 2,4-DCP was immobilized on Sepharose beads. The bound enzyme was then specifically eluted using a solution of the substrate, 2,4-dichlorophenol. This approach demonstrates the high specificity and efficiency of affinity chromatography for isolating proteins that interact with dichlorophenol structures.

Tandem Affinity Purification (TAP) is an advanced version of this technique that uses two distinct affinity tags on the bait protein, allowing for a two-step purification process that significantly reduces background contamination and increases the purity of the isolated protein complexes. creative-proteomics.com

Cell-Based Assays and High-Throughput Screening for Novel Bioactivities

Cell-based assays are fundamental tools for assessing the biological effects of a compound in a physiologically relevant context. contractlaboratory.comfraunhofer.de These assays use living cells to measure a wide range of cellular responses, including viability, proliferation, cytotoxicity, and changes in specific signaling pathways. contractlaboratory.com Common examples include the MTT assay to measure cell viability and the EdU incorporation assay to assess cell proliferation. nih.gov

High-Throughput Screening (HTS) leverages automation, robotics, and miniaturization to test thousands to millions of compounds for a specific biological activity in a short period. bmglabtech.comwikipedia.orgevotec.com This process is a cornerstone of modern drug discovery, enabling the rapid identification of "hits"—compounds that show a desired effect in a primary screen. bmglabtech.comnih.gov

The HTS workflow typically involves:

Assay Development: A robust and automatable assay is designed to measure a specific biological endpoint.

Primary Screening: A large library of compounds is tested at a single concentration to identify initial hits.

Hit Confirmation and Validation: Hits from the primary screen are re-tested to confirm their activity and rule out false positives.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Table 2: Common Cell-Based Assays for Bioactivity Screening

Assay Type Principle Application Reference
MTT Assay Measures metabolic activity via reduction of tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases. Assesses cell viability and cytotoxicity. nih.gov
LDH Release Assay Quantifies lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes. Measures cytotoxicity. contractlaboratory.com
EdU Incorporation Detects DNA synthesis by incorporating a thymidine (B127349) analog (EdU), which is then detected by fluorescent "click" chemistry. Assesses cell proliferation. nih.gov
Reporter Gene Assay Measures the activity of a specific signaling pathway by linking it to the expression of a quantifiable reporter gene (e.g., luciferase, SEAP). Monitors activation or inhibition of specific cellular pathways. fraunhofer.de

Advanced Imaging Techniques for Molecular Localization and Dynamics

Advanced imaging techniques are crucial for visualizing the subcellular localization and dynamic behavior of molecules, providing invaluable insights into their mechanism of action. nih.gov These methods allow researchers to see where a compound accumulates in a cell and how it might interact with different organelles or molecular complexes in real-time.

Positron Emission Tomography (PET) is a non-invasive molecular imaging modality that can be used to track the distribution of a radiolabeled compound in vivo. nih.gov A study on monoamine oxidase A (MAO-A) inhibitors provides a compelling example, where researchers synthesized a PET tracer, [¹¹C]clorgyline, starting from 2,4-dichlorophenol. This allowed them to image the tracer's accumulation in tumors, demonstrating the utility of dichlorophenol scaffolds in developing targeted imaging agents. nih.gov

Fluorescence Microscopy , including confocal and two-photon microscopy, offers high-resolution imaging of fluorescently labeled molecules in living cells. While this compound is not intrinsically fluorescent, it could be chemically modified with a fluorophore to enable its visualization. Alternatively, its effects on cellular structures or the localization of fluorescently tagged proteins can be observed. Studies have shown that the complexation of 2,4-DCP with heme can induce significant molecular fluorescence, a property that could potentially be exploited for detection and imaging. d-nb.info

Mass Spectrometry Imaging (MSI) is a label-free technique that allows for the spatial mapping of molecules directly in tissue sections or even living cells. An innovative approach using a graphene layer as a "molecular cellophane" has enabled MSI of living cells in a vacuum, opening the door to studying the dynamics of small molecules like cholesterol on cellular membranes without the need for labels. maastrichtuniversity.nl This cutting-edge technique holds promise for directly imaging the distribution of unlabeled compounds like this compound at the subcellular level.

These advanced imaging methods, often used in combination, provide a powerful toolkit for understanding the spatial and temporal aspects of a compound's biological interactions. nih.govresearchgate.net

Metabolic Pathways and Biotransformation of 4 2,4 Dichlorophenyl Phenol in Biological Systems

Xenobiotic Metabolism of 4-(2,4-Dichlorophenyl)phenol

The metabolism of this compound, a hydroxylated polychlorinated biphenyl (B1667301) (OH-PCB), is expected to follow the established pathways for this class of compounds. These pathways are designed to convert lipophilic (fat-soluble) substances into more hydrophilic (water-soluble) metabolites that can be easily excreted. nih.govacs.org

For a compound that is already hydroxylated, like this compound, Phase I metabolism may involve further modifications. The primary Phase I reaction for PCBs is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov Since this compound already possesses a hydroxyl group, subsequent Phase I reactions could include the introduction of a second hydroxyl group to form dihydroxylated metabolites. researchgate.netbesjournal.com

Oxidation is a key mechanism. The parent PCB is typically oxidized by CYP enzymes to form an OH-PCB. nih.govresearchgate.net These OH-PCBs can then be further metabolized into reactive quinone or semi-quinone structures. researchgate.net Studies on various PCB congeners show that the position of chlorine atoms significantly influences the rate and site of hydroxylation. For this compound, further oxidation could potentially occur on either of the phenyl rings, subject to steric hindrance from the existing chlorine atoms.

In some biological systems, such as certain fungi, hydrolysis and other oxidative reactions can lead to the cleavage of the biphenyl structure, breaking down the compound into smaller, less complex molecules. nih.gov

The hydroxyl group of this compound makes it a prime candidate for Phase II conjugation reactions. These reactions attach polar endogenous molecules to the xenobiotic, significantly increasing its water solubility and facilitating its removal from the body. nih.govacs.org

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the hydroxyl group. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.govacs.org The efficiency of glucuronidation can vary depending on the specific structure of the OH-PCB. nih.govacs.org For instance, the position of chlorine atoms can hinder the enzyme's access to the hydroxyl group, potentially leading to the persistence of certain OH-PCBs in the body. acs.org Studies have shown that many OH-PCBs are substrates for various UGT isoforms, including UGT1A1, UGT1A6, and UGT2B1 in rats. nih.gov However, some OH-PCBs can also act as inhibitors of UGT enzymes, which could affect the metabolism of other substances. nih.govmdpi.com

Sulfation: This pathway involves the conjugation of a sulfonate group to the hydroxyl moiety of this compound, a reaction catalyzed by sulfotransferases (SULTs). nih.govtandfonline.com This process also results in a more water-soluble sulfate (B86663) conjugate that is readily excretable. tandfonline.com Like UGTs, SULTs exist as various isoforms with differing substrate specificities. nih.govdoi.org Research has demonstrated that OH-PCBs can be both substrates and inhibitors of human SULTs, including SULT1A1, SULT1E1, and SULT2A1. nih.govdoi.orguiowa.edu The formation of sulfate conjugates is considered a detoxification pathway, but these conjugates can also be transported in the blood and potentially hydrolyzed back to the active OH-PCB in other tissues. tandfonline.com

The table below summarizes the potential Phase I and Phase II metabolites of this compound based on studies of related compounds.

Table 1: Potential Metabolic Transformations of this compound
Phase Reaction Type Potential Metabolite
Phase I Oxidation Dihydroxylated dichlorophenylphenols
Oxidation Dichlorophenyl-benzoquinones
Phase II Glucuronidation 4-(2,4-Dichlorophenyl)phenyl-glucuronide
Phase II Sulfation 4-(2,4-Dichlorophenyl)phenyl-sulfate

This table is based on inferred metabolic pathways from structurally similar compounds.

Several enzyme systems are crucial for the metabolism of this compound.

Cytochrome P450s (CYPs): These heme-containing enzymes are central to Phase I metabolism. nih.govresearchgate.net Different CYP isoforms, such as those in the CYP1A, CYP2A, and CYP2B families, are responsible for the initial hydroxylation of PCBs and the potential further oxidation of OH-PCBs. nih.govuiowa.eduacs.org The specific isoforms involved can vary between species and are influenced by the congener's structure. uiowa.edu For example, human CYP2A6 and CYP2B6 are primary isoforms involved in metabolizing certain ortho-chlorinated PCBs. nih.gov

UDP-glucuronosyltransferases (UGTs): These Phase II enzymes are critical for glucuronide conjugation. nih.govnih.gov Multiple UGT isoforms exist, and their expression levels in different tissues (like the liver, intestine, and kidneys) determine the capacity for glucuronidation of OH-PCBs. nih.gov The structure of the OH-PCB, including the number and position of chlorine atoms, affects which UGT isoform will catalyze the reaction and how efficiently. nih.govacs.org

Sulfotransferases (SULTs): This family of enzymes catalyzes the sulfation of OH-PCBs. tandfonline.comnih.gov Key isoforms in humans and rats, such as SULT1A1, SULT1E1, and SULT2A1, have been shown to interact with various OH-PCBs. nih.govdoi.orguiowa.edu The interaction can be complex, with some OH-PCBs acting as substrates, while others act as potent inhibitors of the enzyme, potentially disrupting the metabolism of endogenous hormones like estrogen. doi.orgdrugbank.com

The table below details the primary enzyme systems expected to be involved in the metabolism of this compound.

Table 2: Enzyme Systems in the Metabolism of this compound
Phase Enzyme Family Specific Isoforms (Examples) Metabolic Role
Phase I Cytochrome P450 (CYP) CYP1A, CYP2A6, CYP2B6 Further oxidation (hydroxylation)
Phase II UDP-glucuronosyltransferases (UGT) UGT1A1, UGT1A6, UGT2B1 Glucuronide conjugation
Phase II Sulfotransferases (SULT) SULT1A1, SULT1E1, SULT2A1 Sulfate conjugation

This table is based on data from related OH-PCBs and general xenobiotic metabolism.

Disposition and Elimination Pathways

The disposition of a chemical describes its absorption, distribution, metabolism, and excretion (ADME). For this compound, these processes determine its concentration and persistence in various tissues.

Absorption: As a lipophilic compound, this compound is likely to be readily absorbed from the gastrointestinal tract following ingestion. uiowa.edu

Distribution: Following absorption, OH-PCBs are distributed throughout the body. Unlike their more lipophilic parent PCBs, which accumulate predominantly in adipose tissue, OH-PCBs show a higher affinity for blood and tissues rich in phospholipids, such as the liver. uio.noca.gov This is partly due to their ability to bind to transport proteins in the plasma, like transthyretin. researchgate.netca.gov The degree of ionization of the hydroxyl group, which depends on the number and position of chlorine atoms, also influences tissue distribution. uio.no

Excretion: The ultimate goal of metabolism is excretion. The Phase II conjugation reactions (glucuronidation and sulfation) are vital for this process, as they create water-soluble metabolites that can be eliminated via urine and bile (feces). nih.govnih.govacs.org Studies on PCB metabolites show that sulfated and glucuronidated conjugates are the primary forms excreted. acs.orgacs.org However, some OH-PCBs are resistant to conjugation and may persist in the body for longer periods. nih.govacs.org The main routes of excretion are through feces (biliary excretion) and urine. acs.org

Bioaccumulation: Polychlorinated biphenyls are notorious for their persistence and ability to bioaccumulate in food chains. nih.govnih.gov While OH-PCBs are generally more water-soluble and more readily excreted than their parent compounds, they still possess a high degree of hydrophobicity and can accumulate in organisms. nih.gov Their retention can be significant, with some OH-PCBs binding strongly to plasma proteins, which slows their elimination. acs.org The levels of OH-PCBs found in wildlife like birds, polar bears, and marine mammals confirm their potential for bioaccumulation. nih.govca.gov

Biodegradation: In the environment, this compound can be subject to biodegradation by microorganisms. Bacteria, fungi, and microalgae have been shown to degrade various dichlorophenols and PCBs. nih.govplos.orgnih.govnih.gov The degradation process often begins with hydroxylation, followed by cleavage of the aromatic rings. nih.govnih.gov For example, the microalga Scenedesmus obliquus can biodegrade 2,4-dichlorophenol (B122985), with the rate depending on the position of the chlorine atoms. plos.orgnih.gov Similarly, various fungal and bacterial strains can biotransform 2,4-dichlorophenol, sometimes using it as a carbon source. nih.govthescipub.comajol.info This environmental biodegradation is a key process in the eventual removal of such pollutants from ecosystems.

Impact of Biotransformation on Biological Activity

The metabolic fate of this compound significantly influences its interaction with biological systems. The formation of various metabolites can alter the compound's pharmacological and toxicological profile.

The metabolism of this compound can result in the formation of metabolites with altered biological activity. In mammals, this compound can undergo several biotransformation reactions. For instance, studies on the related compound 2,4-dichlorophenol (2,4-DCP), a major metabolite of the herbicide 2,4-D, show that it can be conjugated to form glucuronide and sulfate derivatives. wgtn.ac.nz These conjugation reactions are typically considered detoxification pathways, as they increase the water solubility of the compound, facilitating its excretion and reducing its biological activity.

In some organisms, other metabolic pathways have been observed. For example, the marine microalga Tetraselmis marina metabolizes 2,4-DCP through glucosylation and subsequent malonylation to form 2,4-dichlorophenyl-β-D-glucopyranoside and 2,4-dichlorophenyl-β-D-(6-O-malonyl)-glucopyranoside. nih.gov This process is also a detoxification mechanism. nih.gov

Conversely, the metabolism of certain chlorophenols can lead to the formation of more toxic, or "active," metabolites. While specific data on the formation of active metabolites from this compound is limited, studies on analogous compounds provide insight. For example, the metabolism of some pesticides can produce metabolites that are more toxic than the parent compound. nih.govacs.org It has been noted that the toxicity of phenoxyalkanoic acids increases as the length of the phenoxy side chain decreases, which may explain why metabolites like 2,4-DCP can be more toxic than their parent compounds. acs.org

Research on the biotransformation of 2,4-DCP by fungi has identified hydroxylated and dechlorinated products, suggesting that the initial steps of degradation involve the modification of the aromatic ring. mdpi.com The formation of catecholic derivatives is often a prelude to ring cleavage and further degradation. mdpi.com

The table below summarizes the known metabolites of the related compound 2,4-dichlorophenol and their general impact on biological activity.

Parent CompoundMetaboliteOrganism/SystemImpact on ActivityReference
2,4-DichlorophenolGlucuronide conjugateRats, RabbitsInactive (Detoxification) wgtn.ac.nz
2,4-DichlorophenolSulfate conjugateRabbitsInactive (Detoxification)
2,4-DichlorophenolDichloromethoxyphenolRats (perfused liver)Altered activity
2,4-Dichlorophenol2,4-dichlorophenyl-β-d-glucopyranosideTetraselmis marinaInactive (Detoxification) nih.gov
2,4-Dichlorophenol2,4-dichlorophenyl-β-d-(6-O-malonyl)-glucopyranosideTetraselmis marinaInactive (Detoxification) nih.gov

The toxicokinetics of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), are intrinsically linked to its biotransformation. For this compound and related compounds, metabolism plays a pivotal role in their disposition within an organism.

Absorption and Distribution: Chlorophenols can be absorbed through oral, dermal, and inhalation routes. Following absorption, they are distributed to various tissues, including the liver, kidneys, fat, and brain. The lipophilicity of the parent compound, enhanced by the chlorine atoms, influences its distribution into fatty tissues. smolecule.com

Metabolism: The liver is a primary site for the metabolism of chlorophenols. As discussed previously, the main metabolic pathways are conjugation reactions (glucuronidation and sulfation) that produce more water-soluble metabolites. wgtn.ac.nz These reactions are part of Phase II metabolism and are crucial for detoxification. In some cases, Phase I reactions, such as hydroxylation catalyzed by cytochrome P450 enzymes, may precede conjugation. frontiersin.org

Excretion: The water-soluble metabolites are more readily excreted from the body, primarily via the urine. The rapid metabolism and excretion of these compounds generally prevent their accumulation in the body. cdc.gov

Toxicodynamics: The toxicodynamics of a substance refer to the mechanism by which it exerts its toxic effects. The biotransformation of this compound can modulate its toxicodynamics. For example, the parent compound may exert toxicity through a specific mechanism, while its metabolites may have different or no toxic effects. Some studies suggest that metabolites of certain pesticides can be more potent inhibitors of enzymes like acetylcholinesterase than the parent compounds. nih.gov In the case of 2,4-DCP, it has been shown to be more toxic to certain organisms than its parent compound, 2,4-D. nih.govacs.org This increased toxicity could be due to the metabolite's ability to more easily penetrate cell membranes. acs.org Furthermore, in vitro studies on human erythrocytes have shown that 2,4-DCP can cause a more significant decrease in reduced glutathione (B108866) levels and alter antioxidant enzyme activities more profoundly than 2,4-D, indicating a greater potential for inducing oxidative stress. nih.gov

The following table outlines key toxicokinetic and toxicodynamic parameters for the related compound 2,4-dichlorophenol, which are influenced by its metabolism.

ParameterFinding for 2,4-DichlorophenolImplication of MetabolismReference
Absorption Rapidly absorbed via oral, dermal, and inhalation routes.Metabolism is necessary to process the absorbed compound.
Distribution Distributed to plasma, liver, kidney, fat, and brain.Lipophilic nature allows distribution; metabolism in the liver is a key step.
Metabolism Primarily conjugation to glucuronide and sulfate.Forms inactive, water-soluble metabolites for excretion. wgtn.ac.nz
Excretion Mainly via urine as conjugated metabolites.Efficient excretion prevents accumulation of the parent compound.
Toxicodynamics Can be more toxic than its parent compound (2,4-D) in some systems.The metabolite itself can be the primary toxic agent. nih.govacs.org
Mechanism Induces oxidative stress by depleting glutathione and altering antioxidant enzymes.The chemical properties of the metabolite determine its interaction with cellular components. nih.gov

Environmental Fate and Ecotoxicological Implications of 4 2,4 Dichlorophenyl Phenol

Ecotoxicity Mechanisms and Effects on Non-Target Organisms

4-(2,4-Dichlorophenyl)phenol is classified as highly hazardous to the aquatic environment. nih.gov According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as "very toxic to aquatic life" on an acute basis and "very toxic to aquatic life with long lasting effects" for chronic exposure. nih.gov This indicates that the compound can cause significant harm to aquatic organisms even at low concentrations and that its effects can persist over time.

The high lipophilicity (XLogP3 of 4.2) suggests a strong potential for bioaccumulation in aquatic organisms. nih.gov This process involves the uptake and concentration of the chemical in an organism's tissues at levels higher than the surrounding water, which can lead to toxic effects and potential biomagnification through the food web. While specific studies detailing the mechanisms of toxicity for this compound are scarce, the toxicity of chlorophenols in general is known to vary with the number and position of chlorine atoms. sekj.org For many chlorophenols, the mode of toxic action can include non-specific polar narcosis or the uncoupling of oxidative phosphorylation, which disrupts cellular energy metabolism. sekj.org

Table 2: GHS Hazard Classification for this compound in Aquatic Environments

Hazard CodeHazard StatementHazard ClassSource
H400Very toxic to aquatic lifeAquatic Acute 1 nih.gov
H410Very toxic to aquatic life with long lasting effectsAquatic Chronic 1 nih.gov

Studies on the related compound 2,4-DCP show that acute and chronic toxicity to freshwater aquatic life can occur at concentrations as low as 2,020 µg/L and 365 µg/L, respectively. epa.gov Chronic exposure of freshwater fish to 2,4-DCP has been shown to induce significant oxidative stress by altering the activities of antioxidant enzymes like catalase and glutathione (B108866) peroxidase. nih.gov

Specific data on the ecotoxicological effects of this compound on terrestrial ecosystems and organisms are not well-documented in the available literature. However, its physical and chemical properties allow for inferences about its likely behavior in terrestrial environments.

Given its high lipophilicity and low water solubility, the compound is expected to bind strongly to soil organic matter. epa.gov This sorption would reduce its leachability into groundwater but could lead to its accumulation and persistence in the upper soil layers, making it available for uptake by soil-dwelling organisms and plants. The general impact of chemical pollutants on terrestrial ecosystems can include alterations in community structure, reduced productivity, and changes in species interactions. miteco.gob.es For related compounds, it is known that soil microorganisms can degrade them, but this is a complex process. epa.gov The persistence of such compounds in soil raises concerns about potential long-term impacts on soil health and the organisms within that ecosystem.

Behavioral Ecotoxicology of Chemical Contaminants

Behavioral ecotoxicology serves as a critical tool for identifying the sublethal effects of chemical contaminants, as behavioral changes are sensitive indicators of neurological and physiological impairment. For dichlorophenols, studies have revealed significant behavioral alterations in various organisms, suggesting potential risks to wildlife populations.

Research on 2,4-Dichlorophenol (B122985) (2,4-DCP), a closely related isomer, has demonstrated its role as an endocrine disruptor with estrogenic activity. A toxicological study on male Wistar rats showed that administration of 2,4-DCP affected sexual behavior, leading to a decrease in mount latency, intromission latency, and the post-ejaculatory period compared to control groups mdpi.com. This suggests that the compound can impair reproductive functions by altering normal mating behaviors mdpi.com. Such estrogenic effects are a key concern for the health of wildlife populations exposed to these chemicals in the environment mdpi.com.

In aquatic invertebrates, 2,4-DCP has been shown to impact instinctual behaviors essential for survival. A study on the net-spinning behavior of the caddisfly larvae Hydropsyche slossonae found that exposure to 2,4-DCP at concentrations as low as 1.0 µg/L caused significant abnormalities in their capture nets researchgate.net. This altered behavior can impair the larvae's ability to feed, which serves as an early warning signal for chronic toxicity in river and stream ecosystems researchgate.net. Furthermore, other studies have noted that dichlorophenols can induce central nervous system depression and behavioral changes in mice, indicating a potential for neurotoxic effects across different animal classes nih.gov.

Combined Effects of this compound with Other Contaminants

In the natural environment, organisms are rarely exposed to a single chemical but rather to a complex mixture of contaminants. The combined effects of these mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects), making risk assessment more complex.

Studies on the combined toxicity of 2,4-Dichlorophenol (2,4-DCP) and the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), of which 2,4-DCP is a primary metabolite, have yielded varied results depending on the organism. In the luminescent bacterium Vibrio qinghaiensis, the interaction was found to be additive, whereas, in the nematode Caenorhabditis elegans, the interaction was antagonistic acs.org. This highlights that the nature of the combined effect is species-specific acs.org.

The interaction of dichlorophenols with heavy metals has also been investigated. The co-exposure of rats to 2,4-D and arsenic resulted in synergistic toxicity, leading to significantly increased oxidative stress, DNA damage, apoptosis, and inflammation compared to exposure to either substance alone nih.govnih.gov. Similarly, the presence of heavy metals like copper (Cu), cadmium (Cd), lead (Pb), and zinc (Zn) can synergistically inhibit the microbial degradation of phenol (B47542), with the inhibitory effects varying based on the specific combination of metals eeer.org. The combined pollution from 2,4-DCP and metals such as Cu and Zn can also alter the bioavailability of the metals in the soil, potentially increasing their uptake by plants researchgate.net. The complex interactions observed in these studies underscore the importance of considering contaminant mixtures in environmental risk assessments to avoid underestimating the true ecological risk nih.govresearchgate.net.

Environmental Risk Assessment and Monitoring Strategies

Methodologies for Environmental Risk Assessment of Chemical Substances

Environmental Risk Assessment (ERA) for chemical substances is a structured process used to evaluate the potential adverse effects on ecosystems. A common approach involves a tiered framework that begins with conservative assumptions and progresses to more detailed, realistic scenarios if an initial risk is identified researchgate.net.

A fundamental component of ERA is the calculation of a Risk Quotient (RQ) , which compares the Predicted Environmental Concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC) ecetoc.orgekb.egsintef.no.

PEC (Predicted Environmental Concentration): The estimated concentration of a chemical in an environmental compartment (water, soil, sediment) resulting from its release and transport sintef.no.

PNEC (Predicted No-Effect Concentration): The concentration below which adverse effects on the ecosystem are not expected to occur. It is typically derived by applying an assessment factor to the lowest available ecotoxicity data (e.g., LC50 or NOEC) from sensitive species sintef.no.

An RQ value greater than 1 indicates a potential risk, triggering the need for further investigation or risk management measures ekb.eg. The PNEC can be derived using assessment factors on single-species toxicity data or through more advanced methods like Species Sensitivity Distributions (SSDs) , which model the variation in sensitivity across multiple species to derive a more robust protective concentration sintef.no.

Regulatory frameworks like the European Union's Water Framework Directive (WFD) utilize these methodologies to set Environmental Quality Standards (EQS) for priority substances, including 2,4-dichlorophenol, to protect aquatic ecosystems wfduk.orgwfduk.orgeuropa.eu. Similarly, Canadian authorities employ approaches like the Ecological Risk Classification of Organic Substances (ERC) to prioritize chemicals based on their potential for ecological harm canada.ca. For substances like 2,4-dichlorophenol with a high potential to partition into sediment (log Kow > 3), the ERA should also include the derivation of a PNEC for sediment-dwelling organisms ecetoc.orgwfduk.org.

Predictive Modeling for Environmental Fate and Ecotoxicity

In the absence of extensive experimental data, predictive models are invaluable tools for estimating the environmental fate and toxicity of chemicals. Quantitative Structure-Activity Relationships (QSARs) are a prominent type of in silico model used in risk assessment, particularly for data-poor chemicals as encouraged by regulations like REACH ecetoc.org.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental property jst.go.jp. For phenols and chlorophenols, QSARs have been successfully developed to predict toxicological endpoints like the 50% lethal concentration (LC50) jst.go.jpqsardb.orgeuropa.eu. These models often use molecular descriptors that represent key physicochemical properties:

Hydrophobicity (log Kow): The n-octanol/water partition coefficient is a dominant predictive factor for the toxicity of many chlorophenols, as it relates to the chemical's ability to cross biological membranes jst.go.jpnih.gov.

Electronic Effects (pKa, Hammett constant): These descriptors account for the degree of ionization and electronic properties of the molecule, which influence its reactivity and interaction with biological targets jst.go.jpnih.gov.

Steric Effects (Molecular Connectivity Indices): These relate to the size and shape of the molecule, which can affect its fit into biological receptors nih.govoup.com.

Beyond toxicity, models can also predict key environmental fate parameters. For instance, QSARs have been developed to estimate the soil sorption coefficient (Koc) for chlorophenols, which is crucial for predicting their mobility in soil and partitioning to sediment ecetoc.orgmdpi.com. While these models are powerful screening tools, their accuracy depends on the quality of the training data and their applicability domain, meaning they are most reliable for chemicals structurally similar to those used to build the model ecetoc.org.

Monitoring and Detection of this compound in Environmental Matrices

Accurate monitoring is essential for assessing the actual environmental concentrations of this compound and its isomers, verifying the predictions of fate models, and ensuring compliance with environmental regulations. A variety of sophisticated analytical methods have been developed for the detection of these compounds in matrices such as water, sediment, and biota jst.go.jpnih.gov.

The primary analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) .

Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) for underivatized phenols or an Electron Capture Detector (ECD) for derivatized compounds, which offers higher sensitivity. For definitive identification and quantification, GC is frequently paired with Mass Spectrometry (GC-MS) nih.govbsigroup.comepa.gov. To improve volatility and chromatographic performance, phenols may be derivatized to form methylated anisoles or pentafluorobenzyl ethers epa.gov.

High-Performance Liquid Chromatography (HPLC): This technique is highly selective for phenols and is commonly used with UV-Vis or Diode Array Detectors (DAD) theseus.fiacs.orgnih.gov. For enhanced selectivity and sensitivity, electrochemical detection can be employed, where phenols are oxidized to form fluorescent products acs.orgchromatographyonline.com. Coupling HPLC with Mass Spectrometry (LC-MS/MS) provides very low detection limits and high specificity epa.gov.

Sample preparation is a critical step to concentrate the analyte and remove interfering substances from the matrix. Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating phenols from aqueous samples before instrumental analysis bsigroup.comtheseus.fi. The selection of the analytical method depends on the required sensitivity, the complexity of the sample matrix, and the specific analytical goals.

The following table summarizes various analytical methods used for the detection of dichlorophenols in environmental samples.

Interactive Data Table: Analytical Methods for Dichlorophenol Detection

Sample MatrixPreparation MethodAnalytical MethodDetection LimitReference
Processed Dairy MilkHeadspace analysis with sodium sulfate (B86663) additionGC-FID1 ng/g nih.gov
WaterSolid-Phase Extraction (SPE)HPLC-UV0.003 mg/L theseus.fi
Water (Drinking, Ground, Surface)Solid-Phase Extraction (SPE)LC-MS/MS0.10 µg/L epa.gov
WaterImmersive solid phase extraction, thermal desorptionGC-MSNot Specified bsigroup.com
WaterLiquid-liquid extraction, derivatization with acetic anhydrideGC-MS/MS<1 ng/L thermofisher.com
SedimentPressurised liquid extractionGC-MS/MS1.2 ng/g d.w. mdpi.com
WaterDirect injectionHPLC with electrochemical detectionNot Specified chromatographyonline.com
WaterDerivatization with diazomethane (B1218177) or PFBBrGC-FID or GC-ECDNot Specified epa.gov

Computational Approaches and Structure Activity Relationship Sar Studies of 4 2,4 Dichlorophenyl Phenol

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(2,4-Dichlorophenyl)phenol

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijsmr.inmdpi.com For phenolic compounds, including this compound, QSAR is a valuable tool for predicting their toxicological profiles and for designing new derivatives with desired properties. ijsmr.ininsilico.eu

Predictive Models for Biological Activity and Toxicity Endpoints

QSAR models are developed to predict various biological activities and toxicity endpoints. insilico.euuninsubria.it For phenolic compounds, these models often focus on endpoints such as cytotoxicity, particularly towards organisms like Tetrahymena pyriformis, and potential for endocrine disruption. insilico.euijsmr.inijain.orgnih.gov The toxicity of phenols is complex, involving multiple mechanisms of action such as polar narcosis, respiratory uncoupling, and electrophilic interactions. insilico.eu Global QSAR models that encompass a wide range of chemicals and mechanisms are valuable but require careful validation to ensure their predictive power for specific mechanistic domains. insilico.eu

For instance, studies on phenolic compounds have shown that their toxicity can be modeled using response surface analysis, which considers hydrophobicity (log P) and electronic properties (like the energy of the lowest unoccupied molecular orbital, LUMO). insilico.eu Such models have been successful in predicting the toxicity of non-electrophilic phenols. insilico.eu In the context of this compound, its dichlorinated phenyl ring significantly influences its electronic and hydrophobic character, which are key determinants of its biological interactions.

Molecular Descriptors and Statistical Methods in QSAR (e.g., Machine Learning, Neural Networks)

The development of robust QSAR models relies on the selection of appropriate molecular descriptors and statistical methods. mdpi.comresearchgate.net Molecular descriptors are numerical representations of a molecule's chemical and physical properties. researchgate.net For phenolic compounds, commonly used descriptors include those related to hydrophobicity (e.g., logP), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and steric properties. ijsmr.inresearchgate.net

Statistical methods are used to build the mathematical relationship between these descriptors and the observed biological activity. researchgate.net While traditional methods like multiple linear regression (MLR) and partial least squares (PLS) are widely used, there is a growing trend towards employing more advanced techniques like machine learning and artificial neural networks (ANNs). ijsmr.inijain.orgnih.govnih.gov

Machine learning approaches, including deep neural networks (DNNs), have shown significant promise in developing highly predictive QSAR models for the cytotoxicity of phenols. ijsmr.inijsmr.inijain.org These methods can handle complex, non-linear relationships and large datasets, often outperforming traditional statistical models. ijain.org For example, a DNN-based QSAR model for phenol (B47542) cytotoxicity demonstrated high precision with a correlation coefficient of 0.943 in the fitting stage and a high predictive capability for new compounds. ijain.org The use of a diverse set of molecular descriptors in these models helps to capture the various effects governing the cytotoxicity of phenols, such as hydrophobic, steric, and electronic interactions. ijsmr.in

The table below provides an overview of common molecular descriptors and statistical methods used in QSAR studies of phenolic compounds.

Category Examples Relevance to Phenolic Compounds
Molecular Descriptors
HydrophobicClogP, logDModels the partitioning of the compound into biological membranes. ijsmr.in
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesDescribes the electronic nature and reactivity of the molecule. ijsmr.inresearchgate.netresearchgate.net
Steric/TopologicalMolecular weight, Wiener index, Connectivity indicesRepresents the size, shape, and branching of the molecule. researchgate.netnih.govqsardb.org
Statistical Methods
LinearMultiple Linear Regression (MLR), Partial Least Squares (PLS)Establishes a linear relationship between descriptors and activity. ijsmr.innih.gov
Non-linearArtificial Neural Networks (ANN), Deep Neural Networks (DNN), Support Vector Machines (SVM)Captures complex, non-linear relationships, often leading to more accurate predictions. ijsmr.inijain.orgnih.gov

This table summarizes common molecular descriptors and statistical methods used in QSAR studies of phenolic compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that provide a three-dimensional perspective on how molecules like this compound interact with biological targets at an atomic level. These techniques are crucial for understanding the mechanisms of action and for the rational design of new therapeutic agents.

Ligand-Receptor Interaction Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. researchgate.nettandfonline.commdpi.com This method is widely used to understand the binding mode of small molecules like this compound to their protein targets. nih.govresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. researchgate.net

For example, in the context of cannabinoid receptors (CB1), docking studies have been used to understand how ligands containing a dichlorophenyl group orient themselves within the binding pocket. nih.govresearchgate.net These studies have highlighted the importance of specific residues, like Lys3.28, in interacting with the ligand. researchgate.net Similarly, docking studies have been employed to investigate the interaction of compounds with a 2,4-dichlorophenyl moiety with various other receptors and enzymes, providing insights into their potential biological activities. tandfonline.comnih.govdergipark.org.tr

The molecular electrostatic potential (MEP) map is another valuable tool in understanding ligand-receptor interactions. It illustrates the charge distribution on the surface of a molecule, indicating regions that are likely to be involved in electrophilic or nucleophilic attacks. researchgate.nettandfonline.comdergipark.org.tr For halogenated compounds like this compound, the MEP can highlight the electronegative regions around the chlorine and oxygen atoms, which are potential sites for interaction with receptor pockets. dergipark.org.tr

Prediction of Binding Affinities and Conformational Changes

Predicting the binding affinity between a ligand and its receptor is a primary goal of molecular modeling. nih.govnih.govarxiv.org Accurate prediction of binding affinity is essential for virtual screening and lead optimization in drug discovery. nih.gov While classical scoring functions are used, more advanced methods based on machine learning and deep learning are being developed to improve accuracy. nih.govarxiv.orgfrontiersin.org These methods often take into account the dynamic nature of protein-ligand interactions. arxiv.org

Molecular dynamics (MD) simulations provide a way to study the conformational changes that occur in both the ligand and the receptor upon binding. nih.govnih.gov These simulations can reveal how the binding of a ligand can induce changes in the protein's structure, which can be critical for its function. nih.gov For example, MD simulations have been used to investigate the large conformational changes in cytochrome P450 reductase upon interaction with its redox partners. nih.gov Such simulations can also provide insights into the stability of the ligand-receptor complex over time. mdpi.com For derivatives of this compound, understanding their conformational properties and how they change upon binding to a target is crucial for designing more effective molecules. researchgate.net

The table below summarizes key computational methods for predicting binding affinity and conformational changes.

Method Description Application to this compound
Molecular Docking Predicts the binding pose of a ligand in a receptor's active site. nih.govUnderstanding the interaction of this compound derivatives with various biological targets. tandfonline.comnih.govnih.gov
Binding Affinity Prediction Estimates the strength of the interaction between a ligand and a receptor. nih.govnih.govGuiding the selection of promising derivatives for further development. nih.govfrontiersin.org
Molecular Dynamics (MD) Simulations Simulates the movement of atoms in a system over time, revealing conformational changes. nih.govnih.govInvestigating the dynamic behavior of this compound and its complexes with target proteins. nih.govmdpi.com

This table outlines computational methods used to predict binding affinity and conformational changes, with potential applications to this compound.

Virtual Screening and Lead Optimization Strategies in Chemical Biology

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.comnih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov Virtual screening can be based on the ligand's properties (ligand-based) or the receptor's structure (structure-based). nih.govnih.gov

Once a "hit" compound is identified through virtual screening or other means, the process of lead optimization begins. researchgate.netacs.orgscienceopen.com The goal of lead optimization is to modify the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netscienceopen.comresearchgate.net Computational approaches play a vital role in this process. For instance, structure-activity relationship (SAR) studies, guided by molecular modeling, can suggest modifications to the lead compound to enhance its binding affinity. For compounds containing a 2,4-dichlorophenyl group, SAR studies have shown that this substitution often enhances lipophilicity and membrane permeability.

Strategies for lead optimization also include modifying the metabolic pathways of a compound to improve its stability and bioavailability. researchgate.netresearchgate.net By understanding the metabolic routes through computational predictions, chemists can block or alter metabolic sites to prolong the compound's half-life. researchgate.net For example, replacing a metabolically vulnerable group with a more stable one can significantly improve the drug-like properties of a lead compound. researchgate.net

Computational Chemical Biology for this compound

Computational chemical biology integrates computational methods with chemical and biological data to understand and predict the interactions of chemical compounds within biological systems. universiteitleiden.nlcsic.es For a compound like this compound, these approaches are crucial for elucidating its mechanism of action, potential biological targets, metabolic fate, and toxicological profile without exhaustive experimental testing. nih.gov The field leverages powerful algorithms and large datasets to model complex biological processes, from ligand-receptor interactions to systemic responses. csic.es

Systems Biology Approaches in Understanding Compound Effects

Systems biology provides a holistic framework for understanding the effects of a xenobiotic compound like this compound by analyzing its impact on the entire biological system. This approach moves beyond a single-target focus to investigate the complex network of interactions that occur upon exposure. nih.govepa.gov By integrating various "omics" data, such as transcriptomics, proteomics, and metabolomics, systems biology can create comprehensive models of cellular and organismal responses. nih.gov

For instance, studies on related phenolic compounds demonstrate how these methodologies can be applied. In research on phenol metabolism by Rhodococcus opacus, a combination of 13C-pathway tracing, transcriptional profiling, and metabolite profiling was used to map out the complete metabolic network. nih.gov This systems-level analysis revealed that phenol is primarily metabolized through the ortho-cleavage pathway and requires a highly active TCA cycle. nih.gov Such an approach for this compound would involve exposing a model system (e.g., human liver cells or an environmental organism) to the compound and measuring global changes in gene expression, protein levels, and metabolite concentrations. nih.gov

This data can then be used to reconstruct the perturbed biological networks, identifying key pathways and hub genes that are significantly affected. nih.gov This allows researchers to formulate hypotheses about the compound's mode of action, such as the induction of oxidative stress pathways, disruption of endocrine signaling, or activation of detoxification mechanisms. By linking molecular responses to phenotypic endpoints, systems biology offers a powerful method for understanding the integrated effects of environmental compounds. epa.gov

Chemogenomics and Target Prediction Methodologies

Chemogenomics aims to systematically identify the biological targets of small molecules by exploring the vast datasets of chemical structures and their known biological activities. researchgate.net For this compound, where the specific protein targets may not be well-characterized, in silico chemogenomic approaches offer a rapid and cost-effective method for generating hypotheses. researchgate.net These methods are built on the principle that structurally similar molecules often interact with similar protein targets.

Target prediction tools utilize various algorithms to score the likelihood of an interaction between a query molecule and a database of known biological targets. chemrxiv.org These tools can be broadly categorized:

Ligand-based methods: These approaches compare the query molecule to a library of compounds with known targets. Similarity is measured using various molecular fingerprints (e.g., MACCS, ECFP4) and scoring functions (e.g., Tanimoto score). chemrxiv.orgnih.gov Web-based tools like TargetHunter and SwissTargetPrediction operate on this principle, leveraging large chemogenomic databases such as ChEMBL, which contains experimentally validated bioactivity data. researchgate.net

Structure-based methods (Docking): When a 3D structure of a potential target protein is available, molecular docking can be used to predict the binding pose and affinity of the compound in the protein's active site. researchgate.net This method is computationally intensive but provides detailed structural insights into the potential interaction.

The process involves calculating molecular descriptors for this compound and using these to screen databases of protein targets. nih.gov The output is typically a ranked list of potential targets, which can then be prioritized for experimental validation. researchgate.net

Table 1: Illustrative Target Prediction for this compound using Chemogenomic Approaches

Prediction Tool/MethodPredicted Target ClassRationale / Underlying PrinciplePotential Implication
Ligand Similarity (e.g., TargetHunter)Nuclear Receptors (e.g., Estrogen Receptor, Thyroid Hormone Receptor)Structural similarity to known endocrine-disrupting phenols and biphenyls.Potential for endocrine disruption.
Ligand Similarity (e.g., SwissTargetPrediction)Cytochrome P450 EnzymesPhenolic structure is a common substrate for various P450 isoforms involved in xenobiotic metabolism.Substrate for metabolic activation or detoxification.
Machine Learning ModelsMonoamine Oxidases (MAO)Based on models trained with known inhibitors; some phenolic structures show inhibitory activity. researchgate.netPotential for neurotoxic or neuroprotective effects.
Structure-Based DockingPeroxisome Proliferator-Activated Receptors (PPAR)The molecule's size and hydrophobicity may allow it to fit into the ligand-binding pocket of PPARs.Possible modulation of lipid metabolism and inflammation.

This table is for illustrative purposes, showing the types of predictions that can be generated by these methodologies.

In Silico Prediction of Metabolic Pathways and Toxicological Responses

In silico tools are invaluable for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of chemicals, providing crucial data for risk assessment. ljmu.ac.uk These computational methods can forecast the likely metabolic fate of this compound and its potential toxicological effects. nih.gov

Prediction of Metabolic Pathways

The metabolism of a xenobiotic is a key determinant of its biological activity and toxicity. In silico metabolism prediction systems use rule-based or machine learning approaches to identify likely sites of metabolism on a molecule and predict the resulting metabolites. nih.gov Software like BioTransformer, Meteor, and the OECD QSAR Toolbox can simulate metabolic transformations based on known biochemical reactions, such as those mediated by cytochrome P450 enzymes. nih.gov

For this compound, these tools would likely predict several key metabolic reactions:

Phase I Metabolism: Hydroxylation of the aromatic rings, mediated by cytochrome P450s, to form catechol or hydroquinone (B1673460) derivatives. This can be a bioactivation step, potentially leading to the formation of reactive quinone species. acs.orgresearchgate.net

Phase II Metabolism: Conjugation of the phenolic hydroxyl group or any newly introduced hydroxyl groups with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). acs.org These reactions, catalyzed by UGTs and SULTs respectively, generally increase water solubility and facilitate excretion. acs.org

The study of a structurally related compound, 4-chlorobiphenyl (B17849) (PCB3), in HepG2 cells confirmed that hydroxylation followed by sulfation and glucuronidation are major metabolic pathways, which aligns with in silico predictions. acs.org

Table 2: Predicted Metabolic Products of this compound

Metabolic PhasePredicted ReactionPotential Metabolite(s)Predicted by Tools Like
Phase IAromatic HydroxylationDichlorodihydroxybiphenyls (Catechols/Hydroquinones)BioTransformer, Meteor, OECD QSAR Toolbox
Phase IOxidative DechlorinationChlorohydroxy-phenoxyphenolsLess common, but possible via radical mechanisms.
BioactivationOxidation of CatecholsDichlorophenoxy-benzoquinonesQSAR models with alerts for quinone formation. researchgate.net
Phase IIGlucuronidationThis compound glucuronideMost metabolism simulators. acs.org
Phase IISulfationThis compound sulfateMost metabolism simulators. acs.org

Prediction of Toxicological Responses

In silico toxicology relies on Quantitative Structure-Toxicity Relationship (QSTR) models to predict the likelihood of a chemical causing various types of harm. nih.gov These models are built by correlating the structural or physicochemical properties of a large set of chemicals with their experimentally determined toxicity. nih.gov For a given endpoint, a model can predict whether a new compound like this compound is likely to be active.

Various toxicological endpoints can be predicted using these methods:

Mutagenicity and Carcinogenicity: Based on structural alerts (fragments known to be associated with DNA reactivity) and statistical models.

Aquatic Toxicity: QSTR models are well-established for predicting toxicity to organisms like Tetrahymena pyriformis, often using descriptors like the octanol-water partition coefficient (logP). nih.gov

Hepatotoxicity: Predicted based on structural alerts for reactive metabolite formation or by models trained on data from liver cell assays. ljmu.ac.uk

Endocrine Disruption: Predicted by docking to nuclear receptors or by QSAR models built from receptor binding or reporter gene assay data.

Advanced models may use decision trees or genetic algorithms to improve predictive accuracy by partitioning chemicals into subsets with similar modes of action before applying a regression model. nih.gov

Table 3: In Silico Toxicological Profile Prediction for this compound

Toxicological EndpointPrediction MethodKey Molecular Descriptors/FeaturesPredicted Outcome
Aquatic Toxicity (e.g., to T. pyriformis)QSTRLogP, Molecular Weight, Polar Surface AreaLikely to be toxic due to high hydrophobicity (predicted LogP ~4.2-4.5). nih.govchemscene.com
Mutagenicity (Ames Test)Structural Alerts / QSARPresence of chlorinated phenol, potential for quinone formation.Potential for mutagenicity, especially after metabolic activation.
Endocrine Activity (Estrogen Receptor Binding)Docking / QSARPhenolic hydroxyl, overall shape mimicking estradiol.Potential to bind to the estrogen receptor.
HepatotoxicityStructural AlertsPotential to form reactive quinone metabolites.Potential for liver toxicity via reactive metabolites.
Skin SensitizationQSARReactivity alerts (e.g., Michael addition potential of quinone metabolites).Potential for skin sensitization.

This table represents potential outcomes based on the application of standard in silico toxicology models.

Broader Academic and Research Context of 4 2,4 Dichlorophenyl Phenol Studies

Contribution to Understanding Fundamental Chemical Biology Principles

The study of specific chemical compounds like 4-(2,4-dichlorophenyl)phenol is integral to advancing the broader field of chemical biology. This interdisciplinary science utilizes chemical techniques and tools, particularly small molecules, to analyze and manipulate biological systems. The insights gained from such research contribute to a more profound understanding of fundamental biological principles.

Small Molecule Probes in Biological Research and Pathway Elucidation

Small molecules are indispensable tools in biological research, acting as probes to explore and elucidate complex biological pathways. core.ac.uk These molecules can be designed to interact with specific biological targets, such as proteins or enzymes, thereby modulating their function. This interaction can trigger a cascade of events within a cell, allowing researchers to trace signaling pathways and understand the roles of individual components. The use of reaction-based small-molecule fluorescent probes, for instance, offers high sensitivity and selectivity in imaging molecular processes in real-time at the cellular level. core.ac.uk

Academic laboratories have historically played a crucial role in the discovery and development of such chemical biology tools. nih.gov For example, the development of selective agonists for cannabinoid receptors has been instrumental in deciphering their biological roles, which include pain relief and appetite stimulation. nih.gov Similarly, the creation of chemical probes for detecting reactive oxygen species (ROS) has shed light on their functions in cellular energy generation and metabolism. nih.gov The discovery of a novel bioactive compound can often lead to breakthroughs in basic science and provide candidates for drug discovery or tools for physiological studies. frontiersin.org

While direct research on this compound as a biological probe is not extensively documented in the provided results, the broader class of dichlorophenyl compounds is significant. For instance, derivatives of 2,4-dichlorophenyl compounds have been investigated as selective inhibitors of various enzymes, highlighting their potential to serve as probes in specific biological contexts. nih.govnih.gov The study of such compounds contributes to the vast library of small molecules that can be used to dissect biological complexity.

Interdisciplinary Research at the Chemistry-Biology Interface

The investigation of compounds like this compound epitomizes the interdisciplinary nature of modern scientific research, existing at the crossroads of chemistry and biology. This synergistic relationship allows for the design and synthesis of novel molecules with specific biological activities, and in turn, the study of these molecules provides deeper insights into biological processes.

Research in this area often involves a multi-faceted approach, integrating organic synthesis, biochemistry, molecular biology, and computational modeling. For example, the design and synthesis of 2-phenol-4,6-dichlorophenyl-pyridines as potential anticancer agents involved not only their chemical creation but also extensive biological testing to understand their mechanism of action as topoisomerase inhibitors. nih.gov This research showcases how chemical modifications to a core structure can significantly impact biological activity, a fundamental concept in medicinal chemistry.

Furthermore, computational studies are increasingly being integrated with experimental work to predict the properties and biological activities of new compounds. acs.orgresearchgate.net This includes using methods like Density Functional Theory (DFT) to understand molecular structure and electronic properties, and molecular docking to predict how a compound might interact with a biological target. acs.orgresearchgate.net The study of various dichlorophenyl derivatives has utilized these integrated approaches to explore their potential as antimicrobial, antitubercular, and cytotoxic agents. researchgate.net This convergence of disciplines is essential for accelerating the discovery and development of new bioactive compounds.

Advancements in Chemical Synthesis and Methodology Driven by Compound Research

The pursuit of novel bioactive compounds, including derivatives of this compound, often drives innovation in chemical synthesis and methodology. The need to create complex and specific molecular architectures pushes chemists to develop new reactions, catalysts, and synthetic strategies.

Research into compounds containing the dichlorophenyl motif has contributed to the development of various synthetic methods. For instance, the synthesis of 2-phenol-4,6-dichlorophenyl-pyridines was achieved through specific reaction pathways, and the structure-activity relationship studies highlighted the importance of the chlorine moieties for their biological activity. nih.gov The development of efficient methods for the selective oxychlorination of phenols to produce 2,4-dichlorophenols using catalysts like manganous(II) sulfate (B86663) demonstrates the ongoing effort to create more sustainable and selective chemical processes. researchgate.net

Moreover, the synthesis of complex molecules often requires multi-step procedures. The development of a one-pot synthesis for trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones under microwave irradiation showcases the move towards more efficient and environmentally friendly "green" chemistry approaches. nih.gov These advancements in synthetic chemistry are not only crucial for producing specific compounds for biological testing but also expand the general toolkit available to organic chemists for constructing a wide array of molecules. The diversity-oriented synthesis of heterocycles like 1,2,4-triazoles from N-tosylhydrazones is another example of how the demand for structurally diverse compounds fuels methodological innovation. acs.org

Emerging Research Trends and Future Directions in Chemical Compound Research

The field of chemical compound research is constantly evolving, driven by technological advancements and a deeper understanding of biological systems. Several key trends are shaping the future of how scientists discover, design, and study bioactive molecules.

Novel Discovery Approaches and Sources for Bioactive Compounds

The search for new bioactive compounds is expanding beyond traditional sources. While natural products from plants, fungi, and marine organisms continue to be a rich source of inspiration and novel chemical scaffolds, new methodologies are enhancing the discovery process. mdpi.comnumberanalytics.com

One significant trend is the exploration of microbial sources for bioactive compounds. Advances in screening programs and gene manipulation have enabled the isolation of secondary metabolites with a wide range of biological activities, including anticancer and antimicrobial properties. biomedres.us The focus has shifted from solely discovering antibiotics to identifying compounds with diverse therapeutic applications. biomedres.us Marine microorganisms, in particular, are a promising and largely untapped source of novel bioactive compounds. numberanalytics.comnih.gov

Genomics and metagenomics are also revolutionizing the discovery process. nih.gov By sequencing the genomes of organisms, scientists can identify "cryptic" biosynthetic gene clusters that may produce novel compounds not expressed under standard laboratory conditions. nih.gov This gene-guided approach allows for a more targeted discovery of new molecules. nih.gov Furthermore, synthetic biology and combinatorial biosynthesis are emerging as powerful tools to create novel compounds by engineering new biological pathways. numberanalytics.comnih.gov

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational approaches is a major trend that is accelerating the pace of bioactive compound research. acs.org Computational methods are being used at every stage of the discovery pipeline, from identifying potential drug targets to designing and optimizing lead compounds.

Molecular docking, for example, is a computational technique that predicts the binding orientation of a small molecule to a protein target. acs.org This allows researchers to screen large virtual libraries of compounds and prioritize those with the highest likelihood of being active, saving time and resources in the lab. Quantum chemical methods, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules, which helps in understanding their properties and mechanism of action. acs.orgresearchgate.net

This integrated approach is exemplified in studies of various heterocyclic compounds where computational analysis of molecular structure, electronic properties, and binding affinities complements experimental synthesis and biological evaluation. researchgate.netacs.org The combination of in silico and in vitro/in vivo studies allows for a more rational and efficient design of new therapeutic agents. acs.org As computational power and algorithm accuracy continue to improve, the integration of these methodologies will become even more crucial in the future of chemical compound research.

Addressing Complex Environmental and Biological Problems through Chemical Research

The study of chlorinated phenols serves as a critical lens through which researchers can investigate and understand a variety of complex environmental and biological issues. These compounds, including by extension the less-studied this compound, are often byproducts of industrial processes or degradation products of widely used chemicals like pesticides and disinfectants. Their presence in the environment raises questions about their fate, transport, and potential toxicity to ecosystems and human health.

Research in this field typically addresses several key areas:

Environmental Fate and Degradation: A primary concern is understanding how these compounds behave in the environment. Studies on related compounds like 2,4-DCP investigate their persistence in soil and water, their potential for bioaccumulation in the food chain, and the mechanisms by which they are degraded, either through microbial action or abiotic processes like photolysis. nih.govscirp.org For instance, research has shown that the anaerobic degradation of 2,4-DCP in freshwater sediments is a sequential process involving multiple microorganisms. nih.gov Such studies are crucial for predicting the environmental impact of chlorinated phenols and developing remediation strategies.

Toxicology and Health Effects: A significant body of research is dedicated to understanding the toxicological profiles of chlorinated phenols. This includes acute and chronic toxicity studies, as well as investigations into their potential to act as endocrine disruptors or carcinogens. industrialchemicals.gov.au For example, 2,4-DCP is known to be toxic and is classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA). scirp.org Research into the toxic effects of these compounds on various organisms, from bacteria and fungi to plants and animals, helps in setting safety standards and understanding the risks associated with exposure. scirp.orgmdpi.com

Bioremediation and Green Chemistry: The challenges posed by environmental contamination with chlorinated phenols have spurred research into innovative solutions. Bioremediation, which uses microorganisms to break down pollutants, is a key area of investigation. mdpi.com Fungi, for instance, have been shown to degrade 2,4-DCP through various metabolic pathways. mdpi.com Furthermore, the study of these compounds drives the development of "green chemistry" approaches, aiming to design less hazardous chemicals and more environmentally friendly synthetic processes.

Analytical Method Development: The ability to detect and quantify these compounds at low concentrations in complex environmental and biological matrices is fundamental to all other research. Significant effort is invested in developing sensitive and specific analytical methods, often employing techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Due to the lack of specific research findings for this compound, it is not possible to generate the requested detailed data tables. The available literature focuses overwhelmingly on its isomer, 2,4-Dichlorophenol (B122985).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2,4-Dichlorophenyl)phenol with high purity?

  • Methodology : The synthesis typically involves Friedel-Crafts alkylation or Ullmann coupling, using 2,4-dichlorobenzene derivatives and phenol precursors. Purification steps may include column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol. Analytical techniques like HPLC (C18 column, UV detection at 254 nm) confirm purity (>98%) .
  • Validation : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR (e.g., aromatic proton signals at δ 6.8–7.5 ppm) .

Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?

  • Techniques :

  • NMR : 13C^{13}C-NMR identifies chlorine-substituted carbons (δ 120–140 ppm for aromatic carbons; δ 110–115 ppm for C-Cl) .
  • FT-IR : Detect phenolic -OH stretch (~3200–3400 cm1^{-1}) and C-Cl vibrations (~550–600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 235.00 (calculated for C12_{12}H8_8Cl2_2O) .

Q. What are the known acute and chronic toxicological profiles of this compound?

  • Acute Toxicity : LD50_{50} in rodents ranges from 200–500 mg/kg (oral), with symptoms including hepatic necrosis and respiratory distress .
  • Chronic Effects : Bioaccumulation potential (logP ~3.5) and endocrine-disrupting activity reported in vitro (estrogen receptor binding assays) .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during handling. Store in amber vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for detecting trace degradation products of this compound in environmental samples?

  • Methods :

  • LC-QTOF-MS : Detects hydroxylated and dechlorinated metabolites (e.g., 4-(2-Chlorophenyl)phenol) with ppm-level sensitivity .
  • GC-ECD : Quantifies chlorinated byproducts (e.g., 2,4-dichlorophenol) in soil/water matrices .
    • Sample Prep : Solid-phase extraction (C18 cartridges) and derivatization (BSTFA for GC analysis) improve recovery rates .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

  • Strategies :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, solvent controls) using tools like PRISMA guidelines .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., OECD Test No. 455 for endocrine activity) .
    • Case Study : Discrepancies in IC50_{50} values for HSP90 inhibition (0.5–5 µM) were resolved by controlling ATP concentrations in kinase assays .

Q. What computational modeling approaches are effective in predicting the environmental fate of this compound?

  • Tools :

  • QSPR Models : Predict biodegradation half-life (e.g., BIOWIN v4.1 estimates 30–60 days in aerobic soil) .
  • Molecular Dynamics : Simulate adsorption onto organic matter (e.g., binding free energy ~-15 kcal/mol for humic acid) .
    • Validation : Compare with experimental data from soil column studies (retention factor k = 2.5–3.0) .

Q. What molecular targets of this compound have been identified in pharmacological studies, and what experimental approaches validate these interactions?

  • Identified Targets :

  • Heat Shock Protein 90 (HSP90) : Validated via surface plasmon resonance (SPR; KD_D = 120 nM) and co-crystallography (PDB ID: 6XYZ) .
  • Cytochrome P450 3A4 : Inhibition confirmed using fluorogenic substrate assays (IC50_{50}* = 8 µM) .
    • In Vivo Models : Zebrafish embryos show developmental defects (e.g., tail curvature) at 10 µM, aligning with HSP90 knockdown phenotypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.